Dinuclear copper complexes: coordination of Group 14 heteroborates†
Dalton Transactions Pub Date: 2014-06-12 DOI: 10.1039/C4DT01242A
Abstract
Dicopper(I) complexes with the chelating dmapm ligand [dmapm = 1,1-bis{di(o-N,N-dimetylanilinyl)phosphino}methane] have been synthesized and characterized structurally. Synthesis of the acetonitrile adduct [Cu2(μ-dmapm)(CH3CN)2][BF4]2 (1) has been presented and the dicopper electrophile has been used as the starting material in reaction with Group 14 heteroborates. Coordination of the closo-borates at the dicopper moiety resulted in different molecular structures with varying Cu⋯Cu distances. In the case of the side on coordinated stanna-closo-dodecaborate the tin vertex has been characterized by 119Sn Mössbauer spectroscopy and the nucleophilicity at the tin was established in reaction with a molybdenum carbonyl complex.
![Graphical abstract: Dinuclear copper complexes: coordination of Group 14 heteroborates](http://scimg.chem960.com/usr/1/C4DT01242A.jpg)
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